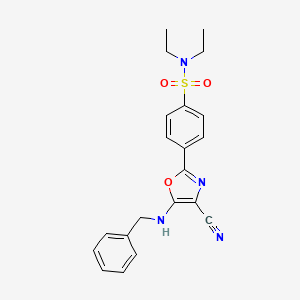

4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .

Molecular Structure Analysis

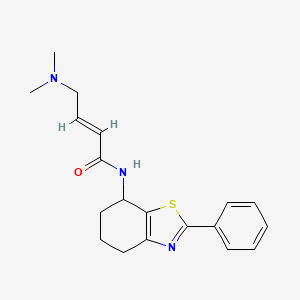

The structure-activity study was further expanded to include N-methyl substituted, a-methyl substituted, and constrained benzylamines .Chemical Reactions Analysis

Notably, the SAR revealed that addition of small electron donating or withdrawing substituents to the aromatic ring (4a – m) did not have any dramatic effect on CSNK2A activity .Physical And Chemical Properties Analysis

Benzylamine is a colorless water-soluble liquid. It has a weak, ammonia-like odor. Its density is 0.981 g/mL. It has a melting point of 10 °C and a boiling point of 185 °C. It is miscible in water and is also miscible in ethanol, diethyl ether. It is very soluble in acetone and soluble in benzene, chloroform .Aplicaciones Científicas De Investigación

CSNK2A Inhibition:

This compound has been investigated as a CSNK2A (casein kinase 2 alpha) inhibitor. CSNK2A is a protein kinase involved in various cellular processes, including cell growth, proliferation, and survival. The synthesized derivatives aimed to improve kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility . Notably:

Antiviral Activity:

Several analogs demonstrated good activity against Mouse Hepatitis Virus (MHV) replication. Notably, compounds 4t, 4ac, and 4af exhibited both strong CSNK2A inhibition and antiviral effects .

Structure-Activity Relationships (SAR):

- Introduction of an oxygen heteroatom into the aliphatic ring (4y and 4z) decreased CSNK2A potency compared to parent compounds .

Dual Inhibition of Tubulin and CDKs (Bonus):

While not directly related to CSNK2A, a separate study explored 2-arylalkylamino-4-amino-5-(3’,4’,5’-trimethoxybenzoyl)-thiazole derivatives as dual inhibitors of tubulin and cyclin-dependent kinases (CDKs). These compounds were evaluated for antiproliferative activity against cancer cell lines .

Safety And Hazards

Direcciones Futuras

Feature papers represent the most advanced research with significant potential for high impact in the field. A Feature Paper should be a substantial original Article that involves several techniques or approaches, provides an outlook for future research directions and describes possible research applications .

Propiedades

IUPAC Name |

4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-3-25(4-2)29(26,27)18-12-10-17(11-13-18)20-24-19(14-22)21(28-20)23-15-16-8-6-5-7-9-16/h5-13,23H,3-4,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJGVFDEGHSOGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2373542.png)

![Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2373543.png)

![3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2373545.png)

![1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2373546.png)

![(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2373547.png)

![1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373552.png)

![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2373556.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)

![4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2373558.png)